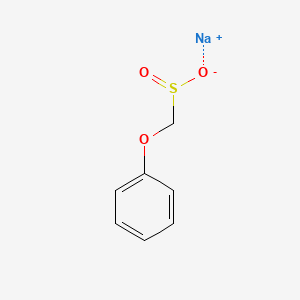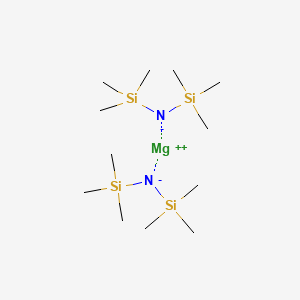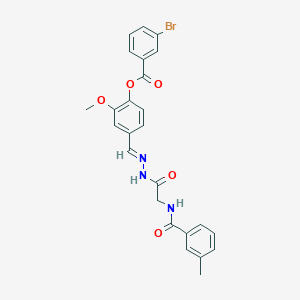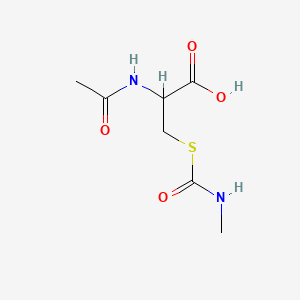
Sodium phenoxymethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenoxymethanesulfinate is an organosulfur compound with the molecular formula C7H7NaO3S. It is a sulfinate reagent bearing a phenoxy moiety, making it a valuable tool in organic synthesis. This compound is known for its versatility in various chemical reactions, particularly in the late-stage functionalization of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenoxymethanesulfinate can be synthesized through several methods. One common approach involves the reaction of phenol with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or filtration to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Sodium phenoxymethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide and solvents such as dimethyl sulfoxide.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides and sulfones
Scientific Research Applications
Sodium phenoxymethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds.
Biology: It plays a role in the modification of biomolecules for studying biological processes.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium phenoxymethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate its sulfinate group to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium phenoxymethanesulfinate is unique due to its phenoxy moiety, which imparts distinct reactivity compared to other sulfinates. For instance, sodium benzenesulfinate lacks the phenoxy group, making it less versatile in certain reactions. Sodium toluenesulfinate, on the other hand, has a methyl group instead of a phenoxy group, leading to different reactivity patterns .
Properties
Molecular Formula |
C7H7NaO3S |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
sodium;phenoxymethanesulfinate |
InChI |
InChI=1S/C7H8O3S.Na/c8-11(9)6-10-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 |
InChI Key |
KITYKPJDXMLWTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)






![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
